1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
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Overview
Description
1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a cyclohexylsulfonyl group and a fluorophenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Ethanone Moiety: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
- 1-(4-Phenylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
Uniqueness
1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
1-(4-cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-17-9-5-4-6-15(17)14-18(22)20-10-12-21(13-11-20)25(23,24)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROGGQXDCUSJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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